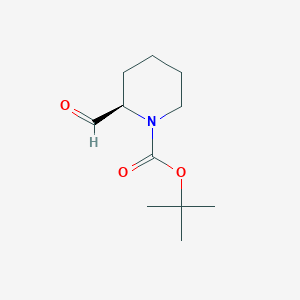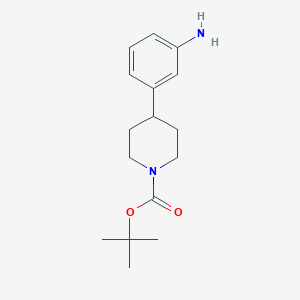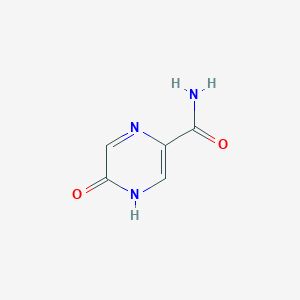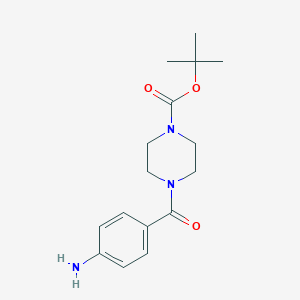
(R)-tert-butyl 2-formylpiperidine-1-carboxylate
Overview
Description
(R)-tert-Butyl 2-formylpiperidine-1-carboxylate, often referred to as (R)-tBOC, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile reagent used in a variety of chemical reactions, including synthesis and bioconjugation. (R)-tBOC is also used as a protective group in peptide synthesis, allowing for the modification of peptides without altering their structure or properties. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in the lab.
Scientific Research Applications
Synthesis of Chiral Amino Acid Derivatives :
- Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, closely related to (R)-tert-butyl 2-formylpiperidine-1-carboxylate, was hydroformylated to produce formyl products which are vital intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis of CDK9 Inhibitors and Ibrutinib :
- Research on tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative, highlights its use in treating tumor viruses by synthesizing CDK9 inhibitors and Ibrutinib (Hu et al., 2019).
Effect of Solvents on Electronic Properties and Reactivity :
- A study on the impact of green solvents (like methanol, water, ethanol, and DMSO) on Tert-butyl 4-formylpiperidine-1-carboxylate demonstrated significant changes in molecular reactivity and global descriptors (Vimala et al., 2021).
Application in Kinetic Resolution and Stereoselective Syntheses :
- Research on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which shares structural similarities, revealed its use as a chiral auxiliary in dipeptide synthesis and kinetic resolution (Studer, Hintermann & Seebach, 1995).
Preparation of Anticancer Drug Intermediates :
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate in synthesizing small molecule anticancer drugs (Zhang et al., 2018).
Activation of Carboxylic Acids :
- Carboxylic acids activation using di-tert.-butyl pyrocarbonate has applications in preparing carboxylic acid anhydrides and esters, which is relevant to the chemical structure of this compound (Pozdnev, 2009).
Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H312-H315-H319-H332-H335, which indicate potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134526-69-5 | |
| Record name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)





